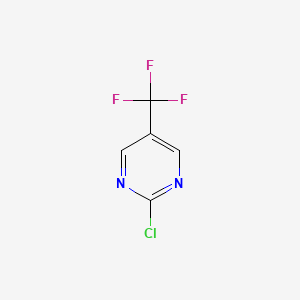

2-Chloro-5-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound 2-Chloro-5-(trifluoromethyl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCYTQLXAIDJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536599 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69034-12-4 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-5-(trifluoromethyl)pyrimidine

CAS Number: 69034-12-4

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyrimidine, a pivotal fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

2-Chloro-5-(trifluoromethyl)pyrimidine is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference |

| CAS Number | 69034-12-4 | [2] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | [3] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 222.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 71.1 °C (160.0 °F) - closed cup | [2] |

| SMILES String | FC(F)(F)c1cnc(Cl)nc1 | [2] |

| InChI Key | TYCYTQLXAIDJNF-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

The synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine is a critical process for its application as a chemical building block. One common preparative method involves the reaction of 2-chloro-5-nitropyrimidine (B88076) with a trifluoromethylating agent.[1] The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom significantly influences the reactivity of the pyrimidine (B1678525) ring, making the 2-position susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in synthesizing more complex molecules.

Caption: General synthesis workflow for 2-Chloro-5-(trifluoromethyl)pyrimidine.

The chlorine atom at the 2-position acts as a good leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups, a key strategy in the synthesis of active pharmaceutical ingredients and agrochemicals.

Caption: Reactivity of 2-Chloro-5-(trifluoromethyl)pyrimidine.

Applications in Medicinal Chemistry and Agrochemicals

2-Chloro-5-(trifluoromethyl)pyrimidine is a crucial intermediate in the production of various high-value chemical compounds.[4] Its trifluoromethyl group often enhances the metabolic stability and binding affinity of the final product.

-

Pharmaceuticals: It serves as a key building block for the synthesis of antiviral and anticancer agents.[4] The pyrimidine scaffold is a common feature in many biologically active molecules, and the trifluoromethyl moiety can significantly improve pharmacological properties.[5] It has also been used in the synthesis of inhibitors for Legionella pneumophila.[1]

-

Agrochemicals: This compound is an important intermediate in the manufacturing of modern pesticides. It is used in the synthesis of insecticides, herbicides, and fungicides, where the trifluoromethyl group contributes to the efficacy and stability of the active ingredients.[1]

Experimental Protocols

A representative experimental procedure for a chlorination reaction to form a chloro-pyrimidine derivative is detailed below. This protocol is based on the synthesis of a similar compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, and illustrates the general principles that can be applied.[6]

Synthesis of a Chloro-Substituted Heterocycle

Objective: To replace a hydroxyl group on a pyrimidine or pyridine (B92270) ring with a chlorine atom using a chlorinating agent.

Materials:

-

2-Hydroxy-5-nitro-3-trifluoromethylpyridine (1 equivalent)

-

Thionyl chloride (SOCl₂) (20 equivalents)

-

N,N-dimethylformamide (DMF) (2 equivalents, catalyst)

-

Ethyl acetate (B1210297) (EA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1 equivalent), slowly add thionyl chloride (20 equivalents) dropwise at room temperature.

-

Add N,N-dimethylformamide (2 equivalents) to the mixture to catalyze the reaction.

-

Heat the reaction mixture to 100°C and stir for 10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be used in subsequent reactions without further purification or can be purified by column chromatography if necessary.[6]

Safety and Handling

2-Chloro-5-(trifluoromethyl)pyrimidine is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

Precautionary Statements:

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry place with adequate ventilation, away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is -20°C.[2] Containers may explode when heated.[7]

References

- 1. 2-Chloro-5-(trifluoromethyl)pyrimidine [chembk.com]

- 2. 2-氯-5-(三氟甲基)嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-(trifluoromethyl)pyrimidine (69034-12-4) at Nordmann - nordmann.global [nordmann.global]

- 5. mdpi.com [mdpi.com]

- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(trifluoromethyl)pyrimidine is a pivotal fluorinated heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties, arising from the synergistic effects of the pyrimidine (B1678525) core, a chloro leaving group, and a trifluoromethyl moiety, render it a valuable synthon for the targeted synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidine, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, its utility in the development of kinase inhibitors is highlighted, with a focus on its role in the synthesis of p38 MAP kinase inhibitors, thereby offering insights into its application in targeting specific signaling pathways implicated in a variety of diseases.

Physical and Chemical Properties

2-Chloro-5-(trifluoromethyl)pyrimidine is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point (Predicted) | 222.1 ± 35.0 °C | [2] |

| Density (Predicted) | 1.504 ± 0.06 g/cm³ | [2] |

| Flash Point | 71.1 °C (closed cup) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 69034-12-4 | [1] |

| InChI | 1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | [1] |

| InChIKey | TYCYTQLXAIDJNF-UHFFFAOYSA-N | [1] |

| SMILES | FC(F)(F)c1cnc(Cl)nc1 | [1] |

Synthesis and Purification

Synthetic Pathway

A common synthetic route to 2-Chloro-5-(trifluoromethyl)pyrimidine involves the chlorination of a pyrimidine precursor, such as 5-(trifluoromethyl)pyrimidine-2,4-diol. The diol is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.

Caption: Synthetic route to 2-Chloro-5-(trifluoromethyl)pyrimidine.

Experimental Protocol: Synthesis from 5-(Trifluoromethyl)uracil

This protocol outlines the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, a closely related and often co-produced compound, from which the target molecule can be derived. The synthesis starts from the trifluoromethylation of uracil (B121893).

Step 1: Trifluoromethylation of Uracil to form 5-Trifluoromethyluracil (5-TFU)

-

In a suitable reaction vessel, suspend uracil in water.

-

Add sodium trifluoromethanesulfinate (CF₃SO₂Na) and an organic peroxide (e.g., tert-butyl hydroperoxide) to the suspension.[3]

-

The reaction temperature is maintained between 40-100 °C after the addition of the peroxide solution.[3]

Step 2: Chlorination of 5-Trifluoromethyluracil (5-TFU)

-

The resulting 5-TFU can be isolated or used directly in the next step.

-

React the 5-TFU with phosphoryl chloride (POCl₃) to yield 2,4-dichloro-5-trifluoromethyl-pyrimidine.[3]

Further selective reduction or substitution reactions can then be employed to obtain 2-Chloro-5-(trifluoromethyl)pyrimidine.

Purification Protocol: Recrystallization

Purification of the crude product can be achieved by recrystallization. While a specific protocol for this exact compound is not detailed in the provided search results, a general procedure for similar compounds is as follows:

-

Dissolve the crude 2-Chloro-5-(trifluoromethyl)pyrimidine in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Analysis

Table 3: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data | Reference (for analogous pyridine (B92270) compound) |

| ¹H NMR | Aromatic protons expected in the δ 8.5-9.0 ppm range. | [4] |

| ¹³C NMR | Aromatic carbons and the CF₃ carbon signal are characteristic. | [5] |

| ¹⁹F NMR | A singlet for the CF₃ group is expected. | [6] |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. | [7] |

| FT-IR | C-Cl, C-F, and aromatic C-H and C=N stretching vibrations. | [6] |

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 2-Chloro-5-(trifluoromethyl)pyrimidine is dominated by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.

This reactivity is the cornerstone of its application in drug discovery, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Role in the Synthesis of p38 MAP Kinase Inhibitors

2-Chloro-5-(trifluoromethyl)pyrimidine serves as a key starting material for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. The p38 MAP kinase is a central node in cellular stress responses and inflammation.

The general synthetic strategy involves the nucleophilic substitution of the 2-chloro group with a suitable amine-containing pharmacophore. This reaction is often the initial step in building a more complex molecule designed to fit into the ATP-binding pocket of the p38 kinase.

Caption: Synthesis of p38 MAP Kinase inhibitors.

Experimental Protocol: Nucleophilic Substitution with an Amine

The following is a general protocol for the reaction of a chloro-pyrimidine with an amine nucleophile, which can be adapted for 2-Chloro-5-(trifluoromethyl)pyrimidine.

-

To a solution of 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide, dioxane, or isopropanol), add the desired amine nucleophile (1.0-1.2 equivalents).

-

Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 equivalents) to the reaction mixture to scavenge the HCl generated.

-

Heat the reaction mixture to an appropriate temperature (typically ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Safety and Handling

2-Chloro-5-(trifluoromethyl)pyrimidine is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Table 4: Hazard and Safety Information

| Category | Information | Reference |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |

| Storage | Store at -20°C. | [1] |

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-Chloro-5-(trifluoromethyl)pyrimidine is a versatile and valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined reactivity, centered on nucleophilic aromatic substitution, allows for the systematic and efficient generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe utilization in the research and development of novel therapeutics.

References

- 1. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]

- 2. Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

2-Chloro-5-(trifluoromethyl)pyrimidine molecular weight and formula

For researchers and professionals in drug development, 2-Chloro-5-(trifluoromethyl)pyrimidine is a key building block in the synthesis of a variety of pharmaceutical compounds. A precise understanding of its fundamental chemical properties is essential for its effective application in medicinal chemistry and organic synthesis. This document provides a concise summary of its molecular formula and weight.

The empirical and molecular formula for 2-Chloro-5-(trifluoromethyl)pyrimidine is C5H2ClF3N2[1][2][3]. Its molecular weight is 182.53 g/mol [1][2][4].

| Property | Value | Source |

| Molecular Formula | C5H2ClF3N2 | [1][2][3] |

| Molecular Weight | 182.53 g/mol | [1][2][4] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyrimidine | [1] |

| CAS Number | 69034-12-4 | [1][2] |

As a language model, I am unable to provide an in-depth technical guide, experimental protocols, or visualizations such as signaling pathways or experimental workflows. The information provided here is based on publicly available data.

References

- 1. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIMIDINE | CAS 69034-12-4 [matrix-fine-chemicals.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine [chembk.com]

- 4. 2-chloro-5-trifluoromethylpyrimidine [chemicalbook.com]

Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(trifluoromethyl)pyrimidine is a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to target proteins. This document provides a comprehensive overview of the primary synthetic pathways to 2-Chloro-5-(trifluoromethyl)pyrimidine, complete with detailed experimental protocols and quantitative data to facilitate laboratory application. The synthesis routes are also visualized to provide a clear understanding of the chemical transformations.

Introduction

The synthesis of fluorinated organic compounds, particularly those containing the trifluoromethyl group, is of significant interest in medicinal and agricultural chemistry. 2-Chloro-5-(trifluoromethyl)pyrimidine serves as a key intermediate for a variety of commercial products, including high-efficiency insecticides, herbicides, and fungicides.[1][2] This guide details the most common and effective methods for its preparation, focusing on pathways starting from 3-picoline and 3-trifluoromethylpyridine.

Synthesis Pathways

There are two principal strategies for the synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine, primarily differing in the starting material and the sequence of chlorination and fluorination steps.

-

From 3-Picoline: This is a widely used industrial method that involves the transformation of the methyl group into a trichloromethyl group, followed by a halogen exchange (Halex) reaction.[1]

-

From 3-Trifluoromethylpyridine: This approach involves the direct chlorination of the pyridine (B92270) ring, which already possesses the trifluoromethyl group.[3][4]

Below is a detailed examination of these pathways.

Pathway 1: Synthesis from 3-Picoline

This multi-step synthesis is a robust method that begins with the readily available starting material, 3-picoline. The overall transformation is as follows:

Caption: Multi-step synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine from 3-picoline.

Step 1: Oxidation of 3-Picoline to 3-Picoline-N-oxide

-

Methodology: To a solution of 3-picoline in a suitable solvent such as acetic acid, an oxidizing agent like hydrogen peroxide is added portion-wise while maintaining the temperature below 60°C. The reaction is monitored by TLC until the starting material is consumed. The product is then isolated by neutralization and extraction.

Step 2: Chlorination of 3-Picoline-N-oxide to 2-Chloro-5-methylpyridine

-

Methodology: 3-Picoline-N-oxide is treated with a chlorinating agent such as benzoyl chloride. The reaction mixture is heated, and upon completion, the product is isolated. This step can produce an isomeric mixture of 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine, which can be carried forward to the next step without separation.[1]

Step 3: Radical Chlorination of 2-Chloro-5-methylpyridine

-

Methodology: 2-Chloro-5-methylpyridine is dissolved in a solvent like o-dichlorobenzene. A radical initiator, such as azobisisobutyronitrile (AIBN), is added, and chlorine gas is bubbled through the solution at a temperature of 120-140°C for 18-20 hours.[1] The progress of the reaction is monitored by GC. After completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 4: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

-

Methodology: The trichloromethyl intermediate is fluorinated using a suitable fluorinating agent. Anhydrous potassium fluoride (B91410) (KF) is a common choice, often in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] The mixture is heated under reflux for 5-7 hours.[1] The final product is isolated by distillation or column chromatography.

| Step | Reactants | Reagents | Conditions | Yield | Purity | Reference |

| 3 | 2-Chloro-5-methylpyridine, Chlorine | AIBN, o-dichlorobenzene | 120-140°C, 18-20 h | 82.7% (of 2-chloro-5-trichloromethylpyridine) | Not specified | [1] |

| 4 | 2-Chloro-5-(trichloromethyl)pyridine, Anhydrous KF | CTAB, DMSO | Reflux, 5-7 h | Not specified | Not specified | [1] |

Pathway 2: Synthesis from 3-Trifluoromethylpyridine

A more direct route involves the chlorination of 3-trifluoromethylpyridine. This can be achieved through various methods, including vapor-phase and liquid-phase chlorination.

Caption: Direct synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine from 3-trifluoromethylpyridine.

Vapor-Phase Catalytic Chlorination

-

Methodology: 3-Trifluoromethylpyridine and chlorine gas are passed through a heated catalyst bed.[3] The reaction temperature is maintained between 220-360°C.[3] Various catalysts can be employed, including fluorides, oxides, hydroxides, or carbonates of magnesium, calcium, and barium, as well as supported palladium catalysts.[3] Molecular sieves such as ZSM-5, 5A, β, and 13X have also been reported as effective catalysts.[5][6] The product is collected after cooling and condensation.

Liquid-Phase Photochemical Chlorination

-

Methodology: 3-Trifluoromethylpyridine is dissolved in an inert solvent like carbon tetrachloride. The solution is irradiated with ultraviolet (UV) light while chlorine gas is introduced.[4] The reaction can be carried out at temperatures ranging from 0°C to 100°C.[4] Alternatively, a free-radical initiator can be used instead of or in addition to UV radiation.[4]

| Method | Reactants | Catalyst/Conditions | Temperature | Yield | Reference |

| Vapor-Phase Chlorination | 3-Trifluoromethylpyridine, Chlorine | Thermal (no catalyst) | >380°C | 67% | [3][6] |

| Vapor-Phase Catalytic Chlorination | 3-Trifluoromethylpyridine, Chlorine | ZSM-5, 5A, β, or 13X molecular sieves | 150-350°C | Not specified | [6] |

| Vapor-Phase Catalytic Chlorination | 3-Trifluoromethylpyridine, Chlorine | Mg, Ca, Ba salts or supported Pd | 220-360°C | Not specified | [3] |

| Liquid-Phase Photochemical Chlorination | 3-Trifluoromethylpyridine, Chlorine | UV radiation, CCl4 | 0-100°C | Not specified | [4] |

Purification and Characterization

The final product, 2-Chloro-5-(trifluoromethyl)pyrimidine, is typically purified by distillation, recrystallization, or column chromatography.[1] Characterization is performed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and substitution pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Conclusion

The synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine can be efficiently achieved through multiple synthetic routes. The choice of pathway often depends on the availability of starting materials, scalability, and economic considerations. The methods detailed in this guide, derived from established literature and patents, provide a solid foundation for researchers and professionals in the field to produce this valuable intermediate. The provided experimental conditions and quantitative data serve as a practical starting point for laboratory synthesis.

References

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-chloro-5-(trifluoromethyl)pyrimidine, a crucial intermediate in the development of pharmaceutical and agrochemical agents. This document details the necessary starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and visual representations of the synthetic pathways.

Executive Summary

The synthesis of 2-chloro-5-(trifluoromethyl)pyrimidine is most effectively achieved through a multi-step process commencing with readily available pyrimidine (B1678525) precursors. The principal strategy involves the initial formation of a trifluoromethylated pyrimidine ring system, followed by controlled chlorination and subsequent selective transformation to yield the final product. This guide focuses on the most prevalent and practical synthetic route, which originates from uracil (B121893). The key stages of this pathway are:

-

Trifluoromethylation of Uracil: Introduction of a trifluoromethyl group at the C5 position of the uracil ring to form 5-(trifluoromethyl)uracil (B1200052) (5-TFU).

-

Chlorination of 5-(Trifluoromethyl)uracil: Conversion of the dihydroxy pyrimidine (uracil) moiety of 5-TFU into a dichlorinated intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786).

-

Selective Transformation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: Regioselective removal or substitution of the chlorine atom at the C4 position to yield the target molecule, 2-chloro-5-(trifluoromethyl)pyrimidine.

This guide will provide a detailed examination of each of these steps, including alternative starting materials and methodologies where applicable.

Synthetic Pathways and Starting Materials

The primary and most economically viable route to 2-chloro-5-(trifluoromethyl)pyrimidine begins with uracil. An alternative, though less common, pathway can be initiated from 5-iodouracil (B140508).

Diagram of the Primary Synthetic Pathway

Caption: Primary synthetic route to 2-Chloro-5-(trifluoromethyl)pyrimidine.

Step 1: Trifluoromethylation of Uracil

The introduction of the trifluoromethyl group onto the pyrimidine ring is a critical first step. The most common method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as Langlois' reagent.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)uracil (5-TFU)

Materials:

-

Uracil

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na)

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) (optional catalyst)

-

Water

Procedure:

-

In a reaction vessel, dissolve uracil in water.

-

Add sodium trifluoromethanesulfinate to the solution.

-

If using a catalyst, add a catalytic amount of iron(II) sulfate heptahydrate.

-

Slowly add an aqueous solution of tert-butyl hydroperoxide to the mixture.

-

Heat the reaction mixture to a temperature between 40-100°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the ratio of uracil to 5-TFU is satisfactory (e.g., ≤ 3:97)[1].

-

Upon completion, the reaction mixture is cooled, and the product, 5-(trifluoromethyl)uracil, can be isolated by filtration and purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | Uracil | [1] |

| Reagent | Sodium trifluoromethanesulfinate | [1] |

| Oxidant | tert-Butyl hydroperoxide | [1] |

| Solvent | Water | [1] |

| Temperature | 40-100 °C | [1] |

| Catalyst (optional) | FeSO₄ | [2] |

| Typical Yield | Modest to excellent | [2] |

Step 2: Chlorination of 5-(Trifluoromethyl)uracil

The conversion of the hydroxyl groups of the uracil ring to chlorine atoms is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Materials:

-

5-(Trifluoromethyl)uracil (5-TFU)

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional, to enhance reactivity)

-

Diisopropylethylamine (DIPEA) or other tertiary amine base

-

An inert solvent such as toluene (B28343) or xylene (optional)

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, place 5-(trifluoromethyl)uracil.

-

A mixture of phosphorus oxychloride and a tertiary amine (like DIPEA) is often used[1]. In some protocols, phosphorus pentachloride is added to the phosphorus oxychloride to create a more potent chlorinating mixture.

-

The mixture is heated to reflux (typically 95-110°C) for several hours (e.g., 1-2 hours)[3].

-

The progress of the reaction is monitored by TLC or HPLC.

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully quenched with ice-water and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which can be purified by distillation or chromatography.

| Parameter | Value | Reference |

| Starting Material | 5-(Trifluoromethyl)uracil | [1] |

| Chlorinating Agent | POCl₃ | [1] |

| Additive (optional) | PCl₅ | |

| Base | Tertiary amine (e.g., DIPEA, triethylamine) | [1][3] |

| Temperature | 95-110 °C | [3] |

| Reaction Time | 1-2 hours | [3] |

| Typical Yield | High | [3] |

Alternative Starting Material: 5-Iodouracil

An alternative route to the dichloro-intermediate starts from 5-iodouracil[3]. This method involves an initial chlorination of 5-iodouracil with phosphorus oxychloride to give 2,4-dichloro-5-iodopyrimidine, followed by a trifluoromethylation reaction using a reagent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a copper catalyst[3].

Step 3: Selective Transformation to 2-Chloro-5-(trifluoromethyl)pyrimidine

This final step is crucial for obtaining the desired product and requires careful control of reaction conditions to ensure regioselectivity. The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution and reduction than the chlorine at the C2 position, especially with an electron-withdrawing group like trifluoromethyl at the C5 position.

Method 1: Selective Catalytic Hydrogenation (Dechlorination)

Catalytic hydrogenation can be employed to selectively remove the C4-chloro group.

Experimental Protocol: Selective Hydrogenation

Materials:

-

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

A hydrogen chloride acceptor (base) such as triethylamine (B128534) or sodium acetate

-

An inert solvent such as ethanol, ethyl acetate, or methanol

-

Hydrogen gas

Procedure:

-

Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst and the hydrogen chloride acceptor.

-

The vessel is purged with hydrogen gas and then pressurized with hydrogen.

-

The reaction is stirred at room temperature or slightly elevated temperature until the uptake of one equivalent of hydrogen ceases.

-

The reaction progress is monitored by GC-MS or LC-MS to ensure selective removal of only one chlorine atom.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography to yield 2-chloro-5-(trifluoromethyl)pyrimidine.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Catalyst | Pd/C | |

| H₂ Acceptor | Triethylamine or other base | |

| Solvent | Ethanol, Ethyl Acetate | |

| Pressure | Atmospheric or slightly elevated | |

| Temperature | Room temperature |

Method 2: Selective Nucleophilic Substitution

The higher reactivity of the C4-chloro position can be exploited by using specific nucleophiles. For instance, reaction with a tertiary amine can lead to selective substitution at the C2 position, which is not the desired outcome for this synthesis. However, under controlled conditions with other nucleophiles, selective C4 substitution can be achieved. Subsequent removal of the newly introduced group would then be necessary, making this a less direct route than selective hydrogenation. The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is highly dependent on the nucleophile, solvent, and temperature.

Logical Workflow for Synthesis and Decision Making

Caption: Decision workflow for the synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine.

Conclusion

The synthesis of 2-chloro-5-(trifluoromethyl)pyrimidine is a well-defined process that relies on the sequential trifluoromethylation of uracil, followed by chlorination to a dichloro-intermediate, and culminating in a selective transformation to the final product. Careful control of reaction conditions in each step, particularly the final selective dechlorination or substitution, is paramount to achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of medicinal and agricultural chemistry to successfully synthesize this valuable chemical intermediate. Further optimization of each step may be possible depending on the specific laboratory or industrial scale and available resources.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(trifluoromethyl)pyrimidine is a pivotal building block in contemporary medicinal and agricultural chemistry. The strategic placement of a chlorine atom at the 2-position and a potent electron-withdrawing trifluoromethyl group at the 5-position imparts a unique reactivity profile, making it a versatile substrate for a range of chemical transformations. This guide provides a comprehensive overview of its reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in synthetic chemistry and drug discovery programs.

Introduction

The pyrimidine (B1678525) scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, 2-chloro-5-(trifluoromethyl)pyrimidine has emerged as a highly valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring, further accentuated by the trifluoromethyl group, which activates the C2-position for nucleophilic attack and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloro-5-(trifluoromethyl)pyrimidine readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 2-chloro-5-(trifluoromethyl)pyrimidine and various aryl or heteroaryl boronic acids. This reaction typically proceeds in high yields under mild conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyrimidine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 15 min (MW) | 71 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 85 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DME | 90 | 16 | 78 |

| 4 | 2-Furylboronic acid | Pd₂(dba)₃/XPhos (1) | K₃PO₄ | Toluene | 110 | 8 | 92 |

Yields are based on isolated products. MW denotes microwave irradiation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and 2 M aqueous potassium carbonate (2 mL), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added.[2] The reaction mixture is degassed with argon for 10 minutes and then heated to 100 °C under microwave irradiation for 15 minutes. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-(trifluoromethyl)pyrimidine.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of 2-amino-5-(trifluoromethyl)pyrimidine derivatives through the palladium-catalyzed coupling of 2-chloro-5-(trifluoromethyl)pyrimidine with primary or secondary amines.[3] This reaction is highly versatile and tolerates a wide range of functional groups.[4]

Table 2: Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyrimidine

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 18 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 90 | 12 | 91 |

| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | THF | 80 | 24 | 85 |

| 4 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | Toluene | 110 | 16 | 79 |

Yields are based on isolated products.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).[5] The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 2-amino-5-(trifluoromethyl)pyrimidine derivative.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Other Cross-Coupling Reactions

2-Chloro-5-(trifluoromethyl)pyrimidine is also a competent substrate for other palladium-catalyzed cross-coupling reactions, including Sonogashira and Stille couplings, providing access to alkynyl and stannyl (B1234572) pyrimidine derivatives, respectively.[2][6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, makes 2-chloro-5-(trifluoromethyl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This provides a direct and often metal-free route to a variety of substituted pyrimidines.

Reactions with N-Nucleophiles

Amines readily displace the chloride at the C2-position to form 2-aminopyrimidine (B69317) derivatives. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Table 3: Nucleophilic Aromatic Substitution with Amines

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | K₂CO₃ | DMF | 80 | 6 | 95 |

| 2 | Aniline | NaH | THF | 65 | 12 | 78 |

| 3 | 4-Chloroaniline | Cs₂CO₃ | DMSO | 100 | 10 | 82 |

| 4 | Methylamine (40% in H₂O) | - | EtOH | 25 | 24 | 90 |

Yields are based on isolated products.

Experimental Protocol: General Procedure for SNAr with Amines

A mixture of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 mmol), the amine (1.1 mmol), and potassium carbonate (1.5 mmol) in anhydrous DMF (5 mL) is heated at 80 °C for 6 hours.[8] The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reactions with S-Nucleophiles

Thiols react with 2-chloro-5-(trifluoromethyl)pyrimidine in the presence of a base to afford 2-thiopyrimidine derivatives. These compounds are valuable intermediates for further functionalization.

Table 4: Nucleophilic Aromatic Substitution with Thiols

| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | Acetonitrile (B52724) | 60 | 4 | 92 |

| 2 | Ethanethiol | NaH | THF | 25 | 8 | 88 |

| 3 | Benzyl mercaptan | Et₃N | DMF | 50 | 6 | 90 |

| 4 | 2-Mercaptoethanol | K₂CO₃ | DMSO | 70 | 5 | 85 |

Yields are based on isolated products.

Experimental Protocol: General Procedure for SNAr with Thiols

To a solution of the thiol (1.1 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL), 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 mmol) is added.[9] The mixture is stirred at 60 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Caption: General mechanism for the SNAr reaction.

Conclusion

2-Chloro-5-(trifluoromethyl)pyrimidine exhibits a rich and versatile reactivity profile, making it a cornerstone for the synthesis of a diverse range of functionalized pyrimidines. Its propensity to undergo palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides synthetic chemists with powerful tools for the construction of novel molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to exploit the synthetic potential of this important building block.

References

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.bgu.ac.il [cris.bgu.ac.il]

Spectroscopic and Structural Elucidation of 2-Chloro-5-(trifluoromethyl)pyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-5-(trifluoromethyl)pyrimidine (CAS No: 69034-12-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Profile

Compound Name: 2-Chloro-5-(trifluoromethyl)pyrimidine Molecular Formula: C₅H₂ClF₃N₂ Molecular Weight: 182.53 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 2-Chloro-5-(trifluoromethyl)pyrimidine.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.12 | s | H-4, H-6 |

Predicted in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 160.0 | C-4, C-6 |

| 158.5 | C-2 |

| 122.0 (q, ¹JCF ≈ 270 Hz) | CF₃ |

| 118.0 (q, ²JCCF ≈ 35 Hz) | C-5 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1600-1550 | Medium-Strong | C=N stretching |

| 1450-1400 | Medium | Aromatic C=C stretching |

| 1350-1150 | Strong | C-F stretching (CF₃) |

| 850-750 | Strong | C-Cl stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 182/184 | 100/33 | [M]⁺/[M+2]⁺ (isotopic pattern for Cl) |

| 147 | Moderate | [M-Cl]⁺ |

| 113 | Moderate | [M-CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as 2-Chloro-5-(trifluoromethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Chloro-5-(trifluoromethyl)pyrimidine (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of 2-Chloro-5-(trifluoromethyl)pyrimidine is outlined below.

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide on the Solubility of 2-Chloro-5-(trifluoromethyl)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Chloro-5-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data for this compound in publicly available literature, this document presents qualitative solubility information, provides detailed experimental protocols for quantitative solubility determination, and includes a relevant synthetic workflow.

Core Concepts: Solubility and Its Importance

Solubility is a critical physicochemical property of a substance, defining the maximum concentration that can be dissolved in a solvent to form a homogeneous solution at a given temperature and pressure. In the realm of drug discovery and development, solubility is a paramount parameter as it directly influences a compound's bioavailability, impacts the design and formulation of dosage forms, and governs the efficiency of synthetic chemical reactions. A thorough understanding of the solubility of 2-Chloro-5-(trifluoromethyl)pyrimidine in a range of organic solvents is crucial for its effective utilization in synthetic chemistry and for the formulation of any subsequent active pharmaceutical ingredients (APIs).

Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyrimidine

| Property | Value | Reference |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | [1] |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | 222.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White crystalline powder | [2] |

Solubility Profile

For illustrative purposes, the following table presents solubility data for the structurally similar compound, 2-Chloro-3-(trifluoromethyl)pyridine , in various organic solvents at different temperatures. This data can provide an initial estimate for solvent selection in experimental work involving 2-Chloro-5-(trifluoromethyl)pyrimidine, though empirical determination is strongly recommended.

Table 1: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents (mole fraction, x)

| Solvent | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | Reference |

| Methylbenzene | - | - | - | - | - | - | - | [3] |

| Dichloromethane | - | - | - | - | - | - | - | [3] |

| Ethanol | - | - | - | - | - | - | - | [3] |

| n-Propanol | - | - | - | - | - | - | - | [3] |

| n-Hexane | - | - | - | - | - | - | - | [3] |

| n-Heptane | - | - | - | - | - | - | - | [3] |

| Ethyl acetate | - | - | - | - | - | - | - | [3] |

| n-Butyl alcohol | - | - | - | - | - | - | - | [3] |

| 2-Propanol | - | - | - | - | - | - | - | [3] |

| Methanol | - | - | - | - | - | - | - | [3] |

| Trichloromethane | - | - | - | - | - | - | - | [3] |

| Acetonitrile | - | - | - | - | - | - | - | [3] |

| Acetone | - | - | - | - | - | - | - | [3] |

Note: The search results did not contain the actual data from the cited paper, only the abstract mentioning the solvents and temperature range studied. For precise values, consulting the original publication is necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for 2-Chloro-5-(trifluoromethyl)pyrimidine, the following established experimental methodologies can be employed.

Isothermal Saturation (Shake-Flask) Method

This is a widely recognized and reliable method for determining equilibrium solubility.

Materials and Equipment:

-

2-Chloro-5-(trifluoromethyl)pyrimidine (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with agitation

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of 2-Chloro-5-(trifluoromethyl)pyrimidine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of 2-Chloro-5-(trifluoromethyl)pyrimidine in the diluted solution using a validated analytical method, such as HPLC.

-

Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods, especially for compounds with low solubility.

Materials and Equipment:

-

2-Chloro-5-(trifluoromethyl)pyrimidine (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Prepare a saturated solution of 2-Chloro-5-(trifluoromethyl)pyrimidine in the chosen solvent at a specific temperature as described in the isothermal saturation method.

-

Carefully filter a known volume or mass of the saturated solution to remove any undissolved solid.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume or mass of the clear, saturated filtrate to the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a well-ventilated fume hood or under reduced pressure. A low-temperature oven can be used to ensure complete solvent removal without decomposing the solute.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.

-

The difference between the final weight of the dish with the dried residue and the initial weight of the empty dish gives the mass of the dissolved solute.

-

Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Synthetic Workflow Example

2-Chloro-5-(trifluoromethyl)pyrimidine is a valuable building block in organic synthesis. The following diagram illustrates a typical experimental workflow for a nucleophilic aromatic substitution reaction where it is used to synthesize a bifunctional compound.

Caption: Synthesis of a bifunctional compound using 2-Chloro-5-(trifluoromethyl)pyrimidine.

References

The Ascendant Trajectory of Trifluoromethylpyrimidine Derivatives in Biological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine (B1678525) scaffold has unlocked a new frontier in the development of potent and selective biologically active molecules. This technical guide provides an in-depth exploration of the multifaceted biological activities of trifluoromethylpyrimidine derivatives, offering a comprehensive resource for researchers engaged in drug discovery and agrochemical development. The unique physicochemical properties conferred by the CF3 moiety, such as increased metabolic stability, enhanced membrane permeability, and altered electronic effects, have rendered these derivatives promising candidates for a wide array of therapeutic and agricultural applications. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and development in this dynamic field.

A Spectrum of Biological Activity: Quantitative Insights

Trifluoromethylpyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, insecticidal, and antiviral properties. The following tables present a consolidated overview of the quantitative data from various studies, enabling a comparative analysis of the potency of different derivatives across diverse biological targets.

Table 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Inhibition Rate (%) | Reference Compound |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | MTT | Data not explicitly provided in search results | Strong cytotoxic effect | Doxorubicin |

| C32 (Melanoma) | MTT | Data not explicitly provided in search results | Strong cytotoxic effect | Doxorubicin | |

| DU145 (Prostate) | MTT | Data not explicitly provided in search results | Strong cytotoxic effect | Doxorubicin | |

| MCF-7/WT (Breast) | MTT | Data not explicitly provided in search results | Strong cytotoxic effect | Doxorubicin | |

| 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivative 11g | HCT116 (MSI-H Colon) | MTT | 1.52 | - | - |

| LNCaP (MSI-H Prostate) | MTT | 1.72 | - | - | |

| SW620 (MSS Colon) | MTT | 4.24 | - | - | |

| PC3 (MSS Prostate) | MTT | 2.78 | - | - | |

| Trifluoromethyl pyrimidine derivative 17v | H1975 (Lung) | MTT | 2.27 | - | 5-FU (IC50 = 9.37 µM) |

| Trifluoromethyl pyrimidine derivative 9u | A549 (Lung) | - | 0.35 | - | - |

| MCF-7 (Breast) | - | 3.24 | - | - | |

| PC-3 (Prostate) | - | 5.12 | - | - | |

| Amide-bearing trifluoromethyl pyrimidine derivatives (5a-5w) | PC3 (Prostate) | MTT | - | 0 - 64.20 | Doxorubicin[1][2] |

| K562 (Leukemia) | MTT | - | 0 - 37.80 | Doxorubicin[1][2] | |

| Hela (Cervical) | MTT | - | 0 - 48.25 | Doxorubicin[1][2] | |

| A549 (Lung) | MTT | - | 0 - 40.78 | Doxorubicin[1][2] |

Note: MSI-H denotes high microsatellite instability, while MSS indicates microsatellite stable.

Table 2: Antifungal Activity of Trifluoromethylpyrimidine Derivatives

| Compound/Derivative | Fungal Strain | Assay | EC50 (µg/mL) | Inhibition Rate (%) | Reference Compound |

| Amide-bearing trifluoromethyl pyrimidine derivative 5l | Botrytis cinerea | Mycelial Growth | - | 100 | Tebuconazole (96.45%)[1][2] |

| Amide-bearing trifluoromethyl pyrimidine derivative 5v | Sclerotinia sclerotiorum | Mycelial Growth | - | 82.73 | Tebuconazole (83.34%)[1][2] |

| Pyrimidine derivative 5o | Phomopsis sp. | Mycelial Growth | 10.5 | 100 | Pyrimethanil (EC50 = 32.1 µg/mL)[3] |

| Trifluoromethyl pyrimidine derivative 5u | Rhizoctonia solani | Mycelial Growth | 26.0 | 88.6 | Azoxystrobin (EC50 = 26.7 µg/mL)[4][5] |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives (4, 5h, 5o, 5r) | Botrytis cinerea (various strains) | Mycelial Growth | - | Significant | - |

| Pyrimidin-4-amine derivative U7 | Pseudoperonospora cubensis | - | 24.94 | - | Azoxystrobin (EC50 = 3.18 mg/L)[6] |

| Pyrimidin-4-amine derivative U8 | Pseudoperonospora cubensis | - | 30.79 | - | Azoxystrobin (EC50 = 3.18 mg/L)[6] |

Table 3: Insecticidal Activity of Trifluoromethylpyrimidine Derivatives

| Compound/Derivative | Insect Species | Assay | LC50 (mg/L) | Mortality Rate (%) | Reference Compound |

| Amide-bearing trifluoromethyl pyrimidine derivative 5w | Spodoptera frugiperda | Leaf-dip | - | 90.0 (at 500 µg/mL) | Chlorantraniliprole[1][2] |

| Mythimna separata | Leaf-dip | - | 86.7 (at 500 µg/mL) | Chlorantraniliprole[1][2] | |

| Pyrimidin-4-amine derivative U7 | Mythimna separata | - | 3.57 | - | Flufenerim (LC50 = 3.14 mg/L)[6] |

| Pyrimidin-4-amine derivative U8 | Mythimna separata | - | 4.22 | - | Flufenerim (LC50 = 3.14 mg/L)[6] |

Table 4: Antiviral Activity of Trifluoromethylpyrimidine Derivatives

| Compound/Derivative | Virus | Assay | EC50 (µg/mL) | Activity Type | Reference Compound |

| Trifluoromethyl pyrimidine derivative 5j | Tobacco Mosaic Virus (TMV) | Half-leaf method | 126.4 | Curative | Ningnanmycin[4][5] |

| Trifluoromethyl pyrimidine derivative 5m | Tobacco Mosaic Virus (TMV) | Half-leaf method | 103.4 | Protective | Ningnanmycin[4][5] |

Key Experimental Protocols: A Methodological Framework

The reliable evaluation of the biological activity of trifluoromethylpyrimidine derivatives hinges on the application of standardized and robust experimental protocols. This section provides detailed methodologies for the key assays cited in the preceding tables.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Trifluoromethylpyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine derivatives. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin). The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for an additional 48-72 hours under the same conditions.

-

MTT Addition: After the incubation period, remove 100 µL of the medium from each well and add 20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mycelial Growth Inhibition Assay for Antifungal Activity

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.

Materials:

-

Fungal strains

-

Potato Dextrose Agar (B569324) (PDA) medium

-

Trifluoromethylpyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile Petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Medium Preparation: Prepare PDA medium and autoclave it. While the medium is still molten (around 45-50°C), add the trifluoromethylpyrimidine derivatives to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

-

Fungal Inoculation: Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter, taken from the edge of an actively growing fungal culture) in the center of each Petri dish.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungal strain (e.g., 25-28°C) for a specified period (e.g., 3-7 days), or until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations.

Half-Leaf Method for Antiviral Activity against Tobacco Mosaic Virus (TMV)

This in vivo assay assesses the protective and curative activity of a compound against TMV infection in a host plant.

Materials:

-

Host plants (e.g., Nicotiana tabacum cv. K326)

-

Tobacco Mosaic Virus (TMV) inoculum

-

Trifluoromethylpyrimidine derivatives

-

Carborundum (abrasive powder)

-

Phosphate buffer

Procedure:

-

Plant Preparation: Select healthy host plants with well-developed leaves.

-

Virus Inoculation:

-

Protective Activity: The left half of a leaf is treated with the test compound solution. After the solution has dried, the entire leaf is dusted with carborundum and then inoculated with the TMV suspension.

-

Curative Activity: The entire leaf is first inoculated with TMV. After a set period (e.g., 2 hours), the right half of the leaf is treated with the test compound solution.

-

-

Incubation: The plants are kept in a greenhouse under controlled conditions to allow for the development of local lesions.

-

Lesion Counting: After 3-4 days, the number of local lesions on both halves of the leaf is counted.

-

Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half-leaf and T is the number of lesions on the treated half-leaf. The EC50 value can be determined by testing a range of compound concentrations.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.

Synthesis and Biological Evaluation Workflow

The development of novel trifluoromethylpyrimidine derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: A generalized workflow for the synthesis and biological screening of trifluoromethylpyrimidine derivatives.

EGFR Signaling Pathway in Cancer

Several trifluoromethylpyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[7]

Caption: Simplified EGFR signaling pathway and the inhibitory action of certain trifluoromethylpyrimidine derivatives.

Werner (WRN) Helicase Inhibition and Apoptosis

Some 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been identified as inhibitors of Werner (WRN) helicase, an enzyme crucial for DNA repair, particularly in cancers with high microsatellite instability (MSI-H).[8] Inhibition of WRN in these cancer cells leads to the accumulation of DNA damage and subsequent apoptosis.

Caption: The role of WRN helicase in DNA repair and the induction of apoptosis by its inhibitors.

Conclusion

Trifluoromethylpyrimidine derivatives represent a highly versatile and promising class of compounds with significant potential in both medicine and agriculture. The data and protocols presented in this guide underscore the breadth of their biological activities and provide a solid foundation for future research. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents and crop protection solutions. The visualizations provided herein offer a conceptual framework for understanding the intricate molecular interactions and the systematic approach required for the successful development of these potent derivatives.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]

- 8. WRN helicase is a synthetic lethal target in microsatellite unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-(trifluoromethyl)pyrimidine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-(trifluoromethyl)pyrimidine

Introduction

2-Chloro-5-(trifluoromethyl)pyrimidine (CAS No: 69034-12-4, Molecular Formula: C₅H₂ClF₃N₂) is a fluorinated heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, incorporating a reactive chlorine atom and an electron-withdrawing trifluoromethyl group, makes it a valuable building block in drug discovery and development. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides comprehensive safety information, handling procedures, and emergency response protocols to ensure the safe and effective use of this compound in a laboratory setting. All data is derived from publicly available safety data sheets (SDS) and chemical databases.

Hazard Identification and Classification

2-Chloro-5-(trifluoromethyl)pyrimidine is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is acutely toxic if ingested and causes significant irritation to the skin, eyes, and respiratory system.[1][3]

Table 1: GHS Classification [1][3][4]

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

-

Hazard Pictograms: [1]

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

-

-

NFPA 704 Rating (Estimated): [1]

-

Health: 3 (Short exposure could cause serious temporary or residual injury)

-

Flammability: 1 (Must be preheated before ignition can occur)

-

Instability: 0 (Normally stable)

-

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe storage and handling.

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 182.53 g/mol | [3][4] |

| Appearance | Solid, white crystalline powder | [2][4] |

| Melting Point | 48-52 °C | [2][4] |

| Boiling Point | 222.1 ± 35.0 °C (Predicted) | [2] |

| Flash Point | 71.1 °C (160.0 °F) - Closed Cup | [4] |

| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [2] |